REACTION_CXSMILES
|
[BH4-].[Li+].[F:3][C:4]1[CH:16]=[CH:15][C:7]2[N:8]=[C:9]([C:11](OC)=[O:12])[S:10][C:6]=2[CH:5]=1.O>CO>[F:3][C:4]1[CH:16]=[CH:15][C:7]2[N:8]=[C:9]([CH2:11][OH:12])[S:10][C:6]=2[CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
16.5 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
|
Quantity
|
106.1 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(N=C(S2)C(=O)OC)C=C1
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at the same temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-water bath
|
Type
|
STIRRING
|
Details
|
was then stirred at the same temperature for a further 10 minutes
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The resulting extract
|
Type
|
WASH
|
Details
|
was washed consecutively with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
an aqueous sodium chloride solution and then dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed by evaporation under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(N=C(S2)CO)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93.1 mg | |
YIELD: CALCULATEDPERCENTYIELD | 101.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |